Simvastatin-d3

説明

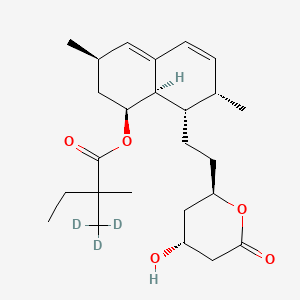

Structure

3D Structure

特性

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methyl-2-(trideuteriomethyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3/t15-,16-,18+,19+,20-,21-,23-,25? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMZZMVNJRMUDD-LONBHWHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016170 | |

| Record name | Simvastatin-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002347-61-6 | |

| Record name | Simvastatin-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of Simvastatin-d3

Audience: Researchers, scientists, and drug development professionals.

Preamble: Simvastatin-d3 is a deuterated form of simvastatin. In biomedical research and drug development, deuterated compounds are often used as internal standards for analytical quantification due to their distinct mass-to-charge ratio. The substitution of hydrogen with deuterium atoms does not alter the fundamental chemical structure or the pharmacophore responsible for biological activity. Therefore, the in vitro mechanism of action of this compound is considered identical to that of simvastatin. This guide will detail the well-established mechanism of simvastatin, which is directly applicable to its deuterated analog.

Core Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

Simvastatin is a prodrug, administered in its inactive lactone form.[1][2] In vitro, as in vivo, it must first be hydrolyzed to its active β-hydroxy acid form, simvastatin acid, to exert its therapeutic effect.[2][3][4] This conversion can be catalyzed by esterases present in cell culture media or microsomal preparations.[5]

The primary mechanism of action for simvastatin acid is the potent and competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[2][6][7] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[6][8] By competitively binding to the active site of HMG-CoA reductase, simvastatin acid blocks the access of the natural substrate, HMG-CoA, thereby halting the downstream synthesis of cholesterol and other isoprenoids.[7]

Signaling Pathway: The Mevalonate Pathway

The following diagram illustrates the initial steps of the mevalonate pathway, highlighting the critical role of HMG-CoA reductase and the inhibitory action of Simvastatin.

References

- 1. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. scispace.com [scispace.com]

- 4. Robotic inhibition assay for determination of HMG-CoA reductase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. proteopedia.org [proteopedia.org]

- 8. assaygenie.com [assaygenie.com]

Isotopic Labeling of Statins: A Technical Guide for Researchers

An In-depth Exploration of Synthetic Strategies, Analytical Methodologies, and Applications in Drug Development

This technical guide provides a comprehensive overview of the isotopic labeling of statins, a class of drugs widely used to lower cholesterol levels. For researchers, scientists, and drug development professionals, isotopically labeled statins are invaluable tools for elucidating metabolic pathways, quantifying pharmacokinetic parameters, and understanding drug-drug interactions. This document details experimental protocols for the synthesis of various isotopically labeled statins, presents quantitative data in structured tables, and provides visualizations of key biological and experimental workflows.

Introduction to Isotopic Labeling of Statins

Isotopic labeling involves the incorporation of a stable or radioactive isotope into a molecule of interest. This technique allows researchers to trace the molecule's fate in a biological system. For statins, common isotopes used for labeling include the stable isotopes deuterium (²H or D) and carbon-13 (¹³C), and the radioactive isotopes tritium (³H) and carbon-14 (¹⁴C).

The choice of isotope depends on the specific research application. Stable isotopes are often preferred for studies where radiation is a concern, and they can be detected using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Radioactive isotopes, on the other hand, offer high sensitivity and are readily detected by liquid scintillation counting or accelerator mass spectrometry (AMS), making them ideal for absorption, distribution, metabolism, and excretion (ADME) studies.

The Mevalonate Pathway: The Target of Statins

Statins exert their lipid-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol.[1][2][3][4] Understanding this pathway is crucial for interpreting the effects of statins.

Synthesis and Characterization of Isotopically Labeled Statins

The synthesis of isotopically labeled statins requires careful planning to introduce the isotope at a metabolically stable position. The following sections provide an overview of synthetic strategies for labeling various statins.

Carbon-14 Labeled Atorvastatin

Pyrrole-ring labeled [¹⁴C]atorvastatin can be synthesized in a multi-step process starting from [7-¹⁴C]benzaldehyde.[1] The overall yield for this synthesis has been reported to be in the range of 6.9% to 9.6%.[1]

Experimental Protocol: Synthesis of [¹⁴C]Atorvastatin [1]

-

Knoevenagel Condensation: [7-¹⁴C]benzaldehyde is condensed with isobutyryl-acetanilide to yield 4-methyl-3-oxo-N-phenyl-2-(phenyl[¹⁴C]methylene)-pentamide.

-

Stetter Condensation: The product from the previous step undergoes a Stetter condensation with p-fluorobenzaldehyde in the presence of a thiazolium bromide catalyst and triethylamine to form the key labeled intermediate diketone, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzene[3-¹⁴C]butaneamide.

-

Paal-Knorr Pyrrole Synthesis: The labeled diketone is reacted with a protected chiral dihydroxyaminoheptanoic ester, [4R-cis]]-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, to form the protected atorvastatin.

-

Deprotection and Salt Formation: The protecting groups are removed to yield the sodium salt, which is then converted to the calcium salt to give the final ring-labeled [¹⁴C]atorvastatin.

Deuterium Labeled Rosuvastatin

An effective synthesis for [²H₄] rosuvastatin calcium has been developed, resulting in a product with excellent chemical purity and isotopic enrichment, suitable for use as an internal standard in metabolic studies.

Other Labeled Statins

The synthesis of other isotopically labeled statins, such as tritium-labeled simvastatin and ¹³C-labeled pravastatin, generally involves multi-step organic synthesis where a labeled precursor is introduced at a key step. Purification of the final product is critical to ensure high radiochemical and chemical purity.

| Labeled Statin | Isotope | Precursor | Reported Overall Yield | Reference |

| Atorvastatin | ¹⁴C | [7-¹⁴C]benzaldehyde | 6.9 - 9.6% | [1] |

| Rosuvastatin | ²H | Labeled precursors | Data not specified | |

| Lovastatin | ²H | Deuterated butyric acid | 11.1% | |

| Simvastatin | ³H | Tritiated precursors | Data not specified | |

| Pravastatin | ¹³C | ¹³C-labeled precursors | Data not specified | |

| Fluvastatin | ¹⁸O | Unlabeled fluvastatin | Data not specified | [5] |

Table 1: Summary of Synthetic Data for Isotopically Labeled Statins

Experimental Workflows for Labeled Statin Research

Isotopically labeled statins are instrumental in ADME (Absorption, Distribution, Metabolism, and Excretion) studies. A typical workflow for an in vitro metabolism study is outlined below.

Detailed Methodology for In Vitro Metabolism Study

-

Incubation: The isotopically labeled statin is incubated with a metabolically active system, such as human liver microsomes or hepatocytes. This allows for the enzymatic transformation of the statin into its metabolites.

-

Sample Preparation: The metabolic reaction is stopped (quenched), and the parent drug and its metabolites are extracted from the incubation matrix.[1]

-

Analysis: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites.[1][4][6] For radiolabeled compounds, the radioactivity in the separated fractions is quantified using a liquid scintillation counter (LSC) or accelerator mass spectrometry (AMS).

-

Data Analysis: The data from LC-MS/MS and radioactivity detection are used to identify the chemical structures of the metabolites and to quantify the amounts of the parent drug and each metabolite. This information is then used to determine the metabolic profile and calculate pharmacokinetic parameters.

Quantitative Data from Labeled Statin Studies

The use of isotopically labeled statins allows for precise quantification of pharmacokinetic parameters.

Pharmacokinetics of [¹⁴C]Rosuvastatin in Rats

A study in Sprague-Dawley rats using orally administered [¹⁴C]rosuvastatin provided the following pharmacokinetic data.[2]

| Dose (mg/kg) | Cmax (ng eq./mL) | Tmax (hr) | AUC₀-∞ (ng eq.·hr/mL) |

| 1 | 137 | 4 | 1,480 |

| 5 | 1,020 | 4 | 13,300 |

| 25 | 10,100 | 2 | 108,000 |

Table 2: Pharmacokinetic Parameters of Total Radioactivity in Plasma After Oral Administration of [¹⁴C]Rosuvastatin to Male Rats. (Adapted from[2])

The study found that the Cmax and AUC of radioactivity in the plasma increased more than proportionally with the dose.[2] Excretion was predominantly through the feces (98.0% of the dose), with the majority of the radioactivity being the unchanged rosuvastatin.[2]

Isotopic Enrichment and Purity

The isotopic enrichment and chemical purity of a labeled compound are critical parameters that must be determined. Isotopic enrichment refers to the percentage of the labeled isotope at a specific position in the molecule.[3] Mass spectrometry is a key technique for determining the isotopic enrichment of labeled molecules.[3]

| Parameter | Description | Analytical Technique |

| Isotopic Enrichment | The mole fraction of the isotope at a specific labeled site, expressed as a percentage. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Radiochemical Purity | The proportion of the total radioactivity that is present in the form of the desired radiolabeled compound. | Radio-HPLC, Radio-TLC |

| Chemical Purity | The proportion of the desired chemical compound in the sample, irrespective of its isotopic composition. | HPLC-UV, LC-MS |

| Specific Activity | The amount of radioactivity per unit mass of a compound, typically expressed in Ci/mmol or Bq/mol. | Liquid Scintillation Counting (LSC) |

Table 3: Key Quality Control Parameters for Isotopically Labeled Statins.

Conclusion

Isotopically labeled statins are indispensable tools in pharmaceutical research and development. They provide crucial information on the absorption, distribution, metabolism, and excretion of these widely prescribed drugs. The synthetic routes and analytical methods described in this guide offer a foundation for researchers to design and execute studies that will further enhance our understanding of statin pharmacology and contribute to the development of safer and more effective therapies. The continued development of innovative labeling techniques and highly sensitive analytical instrumentation will undoubtedly expand the applications of isotopically labeled statins in the future.

References

- 1. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and disposition of rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2]-fluvastatin as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

A Comparative Analysis of the Biological Activity of Simvastatin and Simvastatin-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin, a widely prescribed lipid-lowering agent, has been a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular events for decades. Its primary mechanism of action involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Beyond its well-established effects on cholesterol metabolism, simvastatin exhibits a range of pleiotropic effects, modulating various cellular signaling pathways implicated in inflammation, proliferation, and apoptosis.

This technical guide provides a comprehensive overview of the biological activity of simvastatin and introduces its deuterated analog, simvastatin-d3. While direct comparative biological data between simvastatin and this compound is not extensively available in public literature, this document will explore the established activity of simvastatin and the theoretical and observed advantages of deuteration in drug development. The inclusion of detailed experimental protocols and signaling pathway diagrams aims to equip researchers with the necessary tools to conduct their own comparative studies and further elucidate the potential of deuterated statins.

Mechanism of Action: Inhibition of HMG-CoA Reductase

Simvastatin is administered as an inactive lactone prodrug and is hydrolyzed in vivo to its active β-hydroxy acid form. This active metabolite is a potent competitive inhibitor of HMG-CoA reductase, binding to the enzyme's active site with high affinity (Ki of 0.2 nM).[3] By blocking the conversion of HMG-CoA to mevalonate, simvastatin effectively curtails the endogenous synthesis of cholesterol.[1] This reduction in intracellular cholesterol levels leads to the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, enhancing the clearance of LDL cholesterol from the circulation.[2]

Data Presentation: HMG-CoA Reductase Inhibition

| Compound | Target | IC50 / Ki | Source |

| Simvastatin (active form) | HMG-CoA Reductase | Ki: 0.2 nM | [3] |

| This compound | HMG-CoA Reductase | Data not available | - |

Pharmacokinetics: The Potential Advantage of Deuteration

The modification of drug molecules by substituting hydrogen atoms with their stable isotope, deuterium, is a strategy employed to alter pharmacokinetic properties.[5][6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[]

Simvastatin is primarily metabolized by CYP3A4.[9] Deuteration of simvastatin at metabolically active sites could potentially lead to:

-

Reduced rate of metabolism: This could result in a longer plasma half-life and increased overall drug exposure (AUC).[5][10]

-

Improved bioavailability: By reducing first-pass metabolism in the liver, a higher proportion of the administered dose may reach systemic circulation.

-

More consistent plasma concentrations: Slower metabolism can lead to less inter-individual variability in drug levels.[]

-

Reduced formation of certain metabolites: This could potentially alter the safety profile of the drug.

Data Presentation: Illustrative Pharmacokinetic Parameters of Deuterated vs. Non-deuterated Drugs

To illustrate the potential impact of deuteration, the following table presents pharmacokinetic data from studies on other deuterated drugs compared to their non-deuterated counterparts. These examples provide a basis for the anticipated pharmacokinetic profile of this compound.

| Drug Pair | Parameter | Fold Change (Deuterated vs. Non-deuterated) | Source |

| Deutetrabenazine vs. Tetrabenazine | AUC of active metabolites | ~2-fold increase | [11] |

| d9-methadone vs. methadone | AUC | 5.7-fold increase | [12] |

| d9-methadone vs. methadone | Clearance | 5.2-fold decrease | [12] |

| CTP-347 (d2-paroxetine) vs. Paroxetine | Day 14 AUC | ~13.8-fold lower | [9] |

Note: The effect of deuteration is highly dependent on the specific sites of deuterium substitution and the primary metabolic pathways of the drug. The example of CTP-347 demonstrates that deuteration does not always lead to increased exposure.

Cellular Signaling Pathways Modulated by Simvastatin

Beyond its primary role in cholesterol synthesis, simvastatin influences several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation. Simvastatin has been shown to inhibit this pathway in various cancer cell lines, leading to decreased cell viability and induction of apoptosis.[5][][13] This inhibition is often associated with the dephosphorylation of Akt.[13]

Caption: Simvastatin inhibits the PI3K/Akt pathway, reducing cell proliferation and survival.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell growth and differentiation. Simvastatin has been demonstrated to deactivate the MAPK/ERK pathway by dephosphorylating key components like c-Raf and ERK1/2.[14][15][16]

Caption: Simvastatin deactivates the MAPK/ERK pathway, impacting cell growth and differentiation.

RhoA/ROCK Signaling Pathway

The RhoA/Rho-associated kinase (ROCK) pathway plays a role in various cellular functions, including cell adhesion, migration, and contraction. Simvastatin can inhibit the RhoA/ROCK pathway by depleting isoprenoid precursors necessary for the post-translational modification and activation of RhoA.[3][6][7][10]

Caption: Simvastatin inhibits the RhoA/ROCK pathway by depleting isoprenoid precursors.

Experimental Protocols

The following section details standardized in vitro assays that can be employed to compare the biological activities of simvastatin and this compound.

HMG-CoA Reductase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.[9][13][17][18][19]

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Simvastatin and this compound stock solutions (dissolved in a suitable solvent like DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA substrate in each well of the 96-well plate.

-

Add varying concentrations of simvastatin or this compound to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., pravastatin).

-

Initiate the reaction by adding the HMG-CoA reductase enzyme to each well.

-

Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes) at 37°C.

-

Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve) for each concentration of the test compounds.

-

Determine the percent inhibition relative to the vehicle control and calculate the IC50 value for each compound.

Caption: Workflow for the HMG-CoA Reductase inhibition assay.

Cell-Based Cholesterol Biosynthesis Inhibition Assay

This assay assesses the ability of a compound to inhibit the synthesis of cholesterol in a cellular context.

Principle: Cells are incubated with a radiolabeled cholesterol precursor (e.g., [14C]-acetate). The incorporation of the radiolabel into newly synthesized cholesterol is measured. A reduction in radiolabeled cholesterol indicates inhibition of the cholesterol biosynthesis pathway.

Materials:

-

Cultured cells (e.g., HepG2 human hepatoma cells)

-

Cell culture medium and supplements

-

[14C]-acetate

-

Simvastatin and this compound stock solutions

-

Lipid extraction solvents (e.g., hexane:isopropanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation counter and scintillation fluid

Procedure:

-

Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with varying concentrations of simvastatin or this compound for a predetermined time (e.g., 24 hours).

-

Add [14C]-acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for incorporation into newly synthesized lipids.

-

Wash the cells to remove unincorporated [14C]-acetate.

-

Lyse the cells and extract the total lipids.

-

Separate the cholesterol from other lipids using TLC.

-

Scrape the cholesterol spots from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Determine the percent inhibition of cholesterol synthesis relative to the vehicle-treated control and calculate the IC50 value for each compound.

Caption: Workflow for the cell-based cholesterol biosynthesis inhibition assay.

Conclusion

References

- 1. What is the mechanism of Simvastatin? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase [mdpi.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. researchgate.net [researchgate.net]

- 12. Simvastatin and ROCK Inhibitor Y-27632 Inhibit Myofibroblast Differentiation of Graves’ Ophthalmopathy-Derived Orbital Fibroblasts via RhoA-Mediated ERK and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. researchgate.net [researchgate.net]

- 15. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals [ouci.dntb.gov.ua]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]

- 19. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

Navigating the Metabolic Fate of Simvastatin-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for in vitro metabolic stability studies of Simvastatin-d3. Given the limited direct research on the deuterated form, this guide extrapolates from the extensive data available for its non-deuterated counterpart, Simvastatin. This compound, a deuterated analog of the widely prescribed cholesterol-lowering drug Simvastatin, is primarily utilized as an internal standard in pharmacokinetic studies due to its similar chemical properties and distinct mass. Understanding its metabolic stability is crucial for interpreting such studies accurately.

Introduction to Simvastatin Metabolism

Simvastatin is a prodrug that is administered in its inactive lactone form. Following oral administration, it is hydrolyzed to its active β-hydroxyacid form, Simvastatin acid (SVA).[1] Both Simvastatin and SVA undergo extensive metabolism, primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[2][3][4] The major enzyme responsible for the oxidative metabolism of both the lactone and acid forms is CYP3A4, with a minor contribution from CYP3A5.[3][5][6][7][8][9]

The primary metabolic pathways include hydroxylation and dehydrogenation.[10] Major metabolites of Simvastatin include 6'-hydroxy-SV, 3"-hydroxy-SV, and 6'-exomethylene-SV.[10] Similarly, SVA is metabolized to 3',5'-dihydrodiol, 3'-hydroxy, and 6'-exomethylene derivatives.[5] It is anticipated that this compound will follow a qualitatively similar metabolic pathway, although the deuterium substitution may lead to a kinetic isotope effect, potentially slowing the rate of metabolism at the site of deuteration.

Experimental Protocols for In Vitro Metabolic Stability

The following protocols are adapted from established methods for studying the in vitro metabolism of Simvastatin.

Incubation with Human Liver Microsomes (HLMs)

This experiment aims to determine the intrinsic clearance of this compound by the primary drug-metabolizing enzymes.

Materials:

-

This compound

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., a structurally related but chromatographically distinct compound)

Procedure:

-

Pre-warm a solution of HLMs and phosphate buffer to 37°C.

-

Add this compound to the HLM solution to achieve the desired final concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

Metabolite Identification using LC-MS/MS

This protocol focuses on identifying the major metabolites of this compound.

Materials:

-

Incubation samples from the HLM stability assay

-

High-resolution LC-MS/MS system

Procedure:

-

Inject the supernatant from the quenched incubation samples onto the LC-MS/MS system.

-

Use a suitable chromatographic method to separate the parent compound from its metabolites. A common approach is a C18 reverse-phase column with a gradient elution of acetonitrile and an aqueous buffer like ammonium formate.[11][12][13][14][15][16]

-

Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential metabolites.[11]

-

Identify potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, +18 Da for hydration, -2 Da for dehydrogenation) relative to the parent mass of this compound.

-

Confirm the structure of the metabolites using tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns.

Data Presentation

Quantitative data from metabolic stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes (Hypothetical Data)

| Parameter | Value |

| Incubation Time (min) | 0, 5, 15, 30, 60 |

| This compound Concentration (µM) | Example data |

| Half-life (t½, min) | Calculated value |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Calculated value |

Table 2: Major Predicted Metabolites of this compound

| Metabolite | Biotransformation | Expected Mass Shift (Da) |

| Hydroxy-Simvastatin-d3 | Hydroxylation | +16 |

| Dihydrodiol-Simvastatin-d3 | Dihydroxylation | +34 |

| Exomethylene-Simvastatin-d3 | Dehydrogenation | -2 |

| This compound Acid | Hydrolysis | +18 |

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Caption: Predicted metabolic pathway of this compound.

Caption: Experimental workflow for a metabolic stability assay.

Conclusion

The metabolic stability of this compound is a critical parameter for its application in pharmacokinetic research. While direct experimental data for the deuterated compound is scarce, the extensive knowledge of Simvastatin's metabolism provides a robust framework for designing and interpreting such studies. The protocols and expected outcomes detailed in this guide offer a solid foundation for researchers and drug development professionals to investigate the metabolic fate of this compound. Future studies should focus on directly quantifying the kinetic isotope effect of deuteration on the rate and profile of Simvastatin metabolism.

References

- 1. Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor [mdpi.com]

- 2. ClinPGx [clinpgx.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CYP3A4*22 and CYP3A5*3 are associated with increased levels of plasma simvastatin concentrations in the cholesterol and pharmacogenetics study cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s. | Semantic Scholar [semanticscholar.org]

- 10. In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma and Its Application to Pharmacokinetic Study in the Indian Population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jcdr.net [jcdr.net]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]

The Pharmacokinetic Profile of Simvastatin: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Absorption, Distribution, Metabolism, and Excretion of a Widely Prescribed Statin, with Theoretical Considerations for Deuterium-Labeled Analogues

Introduction

Simvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, has been a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular events for decades.[1] Its efficacy in lowering low-density lipoprotein (LDL) cholesterol is well-established.[1] As the landscape of pharmaceutical development evolves, strategies to optimize the pharmacokinetic properties of existing drugs, such as selective deuterium labeling, are of increasing interest. Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can modulate a drug's metabolic fate, potentially leading to an improved pharmacokinetic profile, such as increased exposure or a longer half-life, which may translate to enhanced efficacy or a more convenient dosing regimen.

This technical guide provides a comprehensive overview of the pharmacokinetic profile of simvastatin. While clinical data on the pharmacokinetics of deuterium-labeled simvastatin is not currently available in the public domain, this document serves as a foundational reference for researchers and drug development professionals. It summarizes the known pharmacokinetic parameters of conventional simvastatin, details the experimental protocols for its study, and visualizes its mechanism of action and the workflow of a typical pharmacokinetic investigation. Furthermore, this guide will explore the theoretical implications of deuterium labeling on the pharmacokinetics of simvastatin, providing a scientific basis for future research and development in this area.

Pharmacokinetic Data of Simvastatin

The pharmacokinetic parameters of simvastatin have been extensively studied. Simvastatin is administered as an inactive lactone prodrug and is rapidly hydrolyzed in vivo to its active β-hydroxyacid form.[2] The drug undergoes extensive first-pass metabolism in the liver, resulting in low systemic bioavailability.[2] The following tables summarize key pharmacokinetic parameters for both simvastatin and its active metabolite, simvastatin acid, compiled from various studies in healthy human volunteers following oral administration.

Table 1: Pharmacokinetic Parameters of Simvastatin (Lactone)

| Parameter | Value | Reference |

| Tmax (h) | 1.3 - 2.4 | [3] |

| Cmax (ng/mL) | Highly variable | |

| AUC (ng·h/mL) | Highly variable | |

| Half-life (t½) (h) | ~2 | [4] |

| Oral Bioavailability (%) | < 5 | [2] |

| Protein Binding (%) | ~95 | [4] |

Table 2: Pharmacokinetic Parameters of Simvastatin Acid (Active Metabolite)

| Parameter | Value | Reference |

| Tmax (h) | ~2 - 4 | [5] |

| Cmax (ng/mL) | Highly variable | |

| AUC (ng·h/mL) | Highly variable | |

| Half-life (t½) (h) | ~1.9 | [4] |

| Protein Binding (%) | ~95 | [4] |

Note: Cmax and AUC values for simvastatin and simvastatin acid exhibit significant inter-individual variability, influenced by factors such as genetic polymorphisms in drug transporters and metabolizing enzymes.

Experimental Protocols

The following section details a representative experimental protocol for a clinical pharmacokinetic study of oral simvastatin, synthesized from methodologies reported in the scientific literature.

Study Design

A typical pharmacokinetic study of simvastatin is designed as a randomized, open-label, two-period, crossover study in healthy adult volunteers.[4] A washout period of at least one week is maintained between the two periods.[6]

Subject Eligibility

Healthy male and female volunteers, typically between the ages of 18 and 55, are enrolled.[4] Subjects undergo a comprehensive medical screening, including physical examination, electrocardiogram (ECG), and standard clinical laboratory tests to ensure good health.[4] Exclusion criteria often include a history of clinically significant diseases, use of any medication that could interfere with the pharmacokinetics of simvastatin, and a history of hypersensitivity to statins.[4]

Drug Administration and Sample Collection

Following an overnight fast of at least 10 hours, subjects receive a single oral dose of simvastatin (e.g., 40 mg tablet) with a standardized volume of water.[5] Blood samples (typically 5-10 mL) are collected into tubes containing an anticoagulant (e.g., K2EDTA) at predose (0 hours) and at multiple time points post-dose, for instance, at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours.[4] Plasma is separated by centrifugation and stored at -70°C or below until analysis.

Bioanalytical Method: LC-MS/MS

The concentrations of simvastatin and its active metabolite, simvastatin acid, in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

-

Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from plasma proteins and other endogenous components.[5] An internal standard (e.g., a stable isotope-labeled version of simvastatin or another statin like lovastatin) is added to the plasma samples before extraction to ensure accuracy and precision.[5]

-

Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a reverse-phase column (e.g., C18) using a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[5]

-

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection and quantification are performed using multiple reaction monitoring (MRM) in the positive ion mode for simvastatin and often in the negative ion mode for simvastatin acid.[5] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. These parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf), and the terminal elimination half-life (t½).

Visualizations

Signaling Pathway: HMG-CoA Reductase Inhibition

Simvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.

Caption: Simvastatin inhibits HMG-CoA reductase, blocking cholesterol synthesis.

Experimental Workflow: Simvastatin Pharmacokinetic Study

The following diagram illustrates the typical workflow for a clinical study designed to evaluate the pharmacokinetic profile of an oral simvastatin formulation.

Caption: Workflow of a typical simvastatin pharmacokinetic study.

Theoretical Impact of Deuterium Labeling on Simvastatin Pharmacokinetics

While specific data for deuterium-labeled simvastatin is unavailable, the principles of kinetic isotope effects (KIE) allow for theoretical predictions of how deuteration might alter its pharmacokinetic profile. The C-H bonds at sites of metabolic oxidation are stronger as C-D bonds. This can slow the rate of metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) family.

Simvastatin is extensively metabolized by CYP3A4 and CYP3A5.[3] The major active metabolites are the β-hydroxyacid form and its 6'-hydroxy, 6'-hydroxymethyl, and 6'-exomethylene derivatives.[3]

-

Potential for Reduced Metabolism: Deuterium substitution at the primary sites of CYP3A4/5-mediated oxidation could decrease the rate of metabolic clearance. This would be expected to increase the systemic exposure (AUC) and prolong the elimination half-life (t½) of both the parent simvastatin lactone and its active acid metabolite.

-

Shifting Metabolic Pathways ("Metabolic Switching"): If metabolism at a specific deuterated site is slowed, the metabolic machinery may shift to alternative, non-deuterated sites on the molecule. This could alter the metabolite profile, potentially leading to the formation of different proportions of active or inactive metabolites.

-

Implications for Efficacy and Safety: Increased exposure to the active simvastatin acid could potentially lead to enhanced LDL cholesterol-lowering efficacy at a given dose. However, it could also increase the risk of concentration-dependent adverse effects, such as myopathy. A thorough understanding of the changes in the pharmacokinetic profile would be crucial for dose selection and ensuring patient safety.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetic profile of simvastatin, including quantitative data, experimental protocols for its study, and visualizations of its mechanism of action and typical study workflow. While direct comparative data for a deuterium-labeled analogue is not yet available, the theoretical principles of kinetic isotope effects suggest that deuteration could significantly alter the metabolism and systemic exposure of simvastatin. Such modifications hold the potential for developing a "best-in-class" molecule with an optimized pharmacokinetic profile. Further preclinical and clinical research is warranted to investigate the actual pharmacokinetic and pharmacodynamic consequences of deuterium labeling on simvastatin and to determine if this strategy can offer a meaningful therapeutic advantage for patients.

References

- 1. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic comparison of the potential over-the-counter statins simvastatin, lovastatin, fluvastatin and pravastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Comparative pharmacokinetic and tolerability evaluation of two simvastatin 20 mg formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioequivalence Study of Two Formulations of Simvastatin 20 mg Tablet in Healthy Filipino Participants under Fasting Conditions: A Randomized, Open-label, Two-way Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Simvastatin-d3: A Technical Guide for Lipid Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Simvastatin-d3 as a critical research tool in the study of lipid metabolism. Simvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is a cornerstone in lipid-lowering therapies. Its deuterated isotopologue, this compound, serves as an invaluable internal standard for quantitative analysis, enabling precise and accurate measurements in complex biological matrices. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective use in a research setting.

Core Concepts: Mechanism of Action

Simvastatin exerts its primary effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis. By blocking the conversion of HMG-CoA to mevalonate, simvastatin effectively reduces the endogenous synthesis of cholesterol. This inhibition leads to a cascade of downstream effects, including the upregulation of low-density lipoprotein (LDL) receptors in the liver, which in turn increases the clearance of LDL cholesterol from the bloodstream.

The pleiotropic effects of simvastatin, independent of its lipid-lowering activity, are also of significant research interest. These include modulation of inflammatory responses, improvement of endothelial function, and effects on various signaling pathways such as the Akt/mTOR and MAPK pathways.

Signaling Pathway: The Mevalonate Pathway

The following diagram illustrates the central role of HMG-CoA reductase in the mevalonate pathway and the inhibitory action of Simvastatin.

This compound in Quantitative Research

Stable isotope-labeled compounds, such as this compound, are the gold standard for internal standards in mass spectrometry-based quantification. The deuterium labels result in a mass shift, allowing for the differentiation of the internal standard from the endogenous analyte while maintaining nearly identical chemical and physical properties. This co-elution and co-ionization behavior corrects for variations in sample preparation, injection volume, and instrument response, leading to highly reliable and reproducible data.

Experimental Workflow: Quantification of Simvastatin in Biological Samples

The following diagram outlines a typical workflow for the quantification of simvastatin in biological samples using this compound as an internal standard.

Data Presentation: Quantitative Parameters for Simvastatin Analysis

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of simvastatin. These values can serve as a reference for researchers developing and validating their own assays.

Table 1: Linearity and Sensitivity of Simvastatin Quantification

| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Simvastatin | Human Plasma | 0.1 - 100 | 0.1 | |

| Simvastatin Acid | Human Plasma | 1 - 1000 | 1 | |

| Simvastatin | Pharmaceutical Tablet | 0.5 - 82 | 0.859 | |

| Simvastatin | Human Plasma | 0.04 - 40.0 | 0.4 | |

| Simvastatin | Muscle Tissue | 0.1 - 5 | 0.1 | |

| Simvastatin Acid | Muscle Tissue | 0.1 - 5 | 0.1 |

Table 2: Accuracy and Precision of Simvastatin Quantification

| Analyte | Matrix | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy (%) | Reference |

| Simvastatin & Metabolites | Human Plasma | Within acceptable ranges | Within acceptable ranges | 85 - 115 | |

| Simvastatin | Human Plasma | ≤ 8.7 | ≤ 8.7 | ± 8 | |

| Simvastatin | Muscle Tissue | 6.0 - 6.9 | - | 91.4 - 100.1 | |

| Simvastatin Acid | Muscle Tissue | 8.1 - 12.9 | - | 102.2 - 115.4 |

Table 3: Recovery and Matrix Effect in Simvastatin Quantification

| Analyte | Matrix | Extraction Recovery (%) | Matrix Effect (%) | Reference |

| Simvastatin | Human Plasma | 82 | - | |

| Simvastatin | Muscle Tissue | 76 | 87 | |

| Simvastatin Acid | Muscle Tissue | 99 | 139 |

Experimental Protocols

This section provides a detailed methodology for the quantification of simvastatin in biological matrices, synthesized from published methods.

Sample Preparation (Human Plasma)

-

Aliquoting : Transfer 200 µL of plasma sample into a 1.7 mL microcentrifuge tube.

-

Internal Standard Spiking : Add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation : Add 1 mL of acetonitrile, vortex for 30 seconds, and centrifuge at 17,110 g for 10 minutes at 4°C.

-

Evaporation : Transfer the supernatant to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution : Reconstitute the dried residue in 120 µL of a suitable mobile phase, such as 30% methanol with 0.2% formic acid and 2 mM ammonium formate.

-

Final Centrifugation : Centrifuge the reconstituted sample at 17,110 g for 10 minutes at 4°C.

-

Injection : Inject 20 µL of the supernatant into the LC-MS/MS system.

Sample Preparation (Muscle Tissue)

-

Homogenization : Homogenize muscle samples with ammonium acetate buffer using a bead mill homogenizer.

-

Internal Standard Spiking : Add this compound internal standard.

-

Extraction : Extract the statins using a mixture of methanol and ethanol.

-

Centrifugation and Supernatant Transfer : Centrifuge the sample and transfer the supernatant for further processing.

-

Evaporation and Reconstitution : Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography :

-

Column : A C18 reversed-phase column is commonly used (e.g., Agilent Zorbax Extend C18, Kinetex C18).

-

Mobile Phase : A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing additives like ammonium formate and formic acid is typical.

-

Flow Rate : A flow rate of around 400 µL/minute is often employed.

-

Run Time : Method run times can be optimized for high throughput, with some methods achieving separation in under 4 minutes.

-

-

Mass Spectrometry :

-

Ionization : Electrospray ionization (ESI) in positive mode is generally used for simvastatin and its metabolites.

-

Detection Mode : Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.

-

MRM Transitions : Specific precursor-to-product ion transitions for both simvastatin and this compound need to be optimized on the specific mass spectrometer being used.

-

Conclusion

This compound is an essential tool for researchers investigating lipid metabolism and the effects of statin therapy. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable quantitative data. The protocols and data presented in this guide provide a solid foundation for the implementation of robust analytical methods in the laboratory. By understanding the mechanism of action and employing validated methodologies, researchers can confidently explore the multifaceted role of simvastatin in lipid regulation and beyond.

Methodological & Application

Application Note: Quantitative Analysis of Simvastatin in Human Plasma using Simvastatin-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Simvastatin is a widely prescribed medication used to lower cholesterol and triglycerides in the blood.[1] It functions by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] Accurate quantification of simvastatin in biological matrices, such as human plasma, is essential for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity.[3][4] To ensure the accuracy and precision of results, an internal standard (IS) is crucial. A stable isotope-labeled (SIL) internal standard, such as Simvastatin-d3, is the gold standard. This compound is chemically identical to simvastatin but has three deuterium atoms, increasing its mass. This allows it to be distinguished by the mass spectrometer while ensuring it behaves almost identically to the analyte during sample extraction, chromatography, and ionization, thereby effectively correcting for matrix effects and other sources of variability.[5] This application note provides a detailed protocol for the quantitative analysis of simvastatin in human plasma using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes: Simvastatin (Reference Standard), this compound (Internal Standard)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

-

Reagents: Ammonium formate (LC-MS grade), Formic acid (LC-MS grade)

-

Biological Matrix: Drug-free human plasma (K2-EDTA)

-

Equipment: Analytical balance, vortex mixer, centrifuge, calibrated pipettes, 1.5 mL polypropylene tubes, LC-MS/MS system (e.g., Triple Quadrupole).

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~5 mg of Simvastatin and this compound into separate volumetric flasks.

-

Dissolve in methanol to achieve a final concentration of 1 mg/mL for each. Store at -20°C.

-

-

Working Stock Solutions (10 µg/mL):

-

Dilute the primary stock solutions with 50:50 acetonitrile/water to create working stocks of 10 µg/mL for both simvastatin and this compound.

-

-

Internal Standard (IS) Working Solution (50 ng/mL):

-

Further dilute the this compound working stock solution with 50:50 acetonitrile/water to a final concentration of 50 ng/mL.

-

-

Calibration Curve (CC) and Quality Control (QC) Samples:

-

Prepare a series of intermediate solutions by serially diluting the simvastatin working stock solution.

-

Spike 5 µL of each intermediate solution into 95 µL of blank human plasma to create CC standards. A typical concentration range is 0.1 to 50 ng/mL.[3]

-

Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 15, and 40 ng/mL) in the same manner from a separate weighing of the reference standard.

-

Plasma Sample Preparation (Protein Precipitation)

This protocol is designed for high-throughput analysis.

-

Pipette 100 µL of the plasma sample (blank, CC, QC, or unknown) into a 1.5 mL polypropylene tube.

-

Add 20 µL of the IS Working Solution (50 ng/mL this compound) to all tubes except the blank matrix.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[4]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method and Parameters

The following table summarizes a typical set of parameters for the analysis. Optimization may be required based on the specific instrumentation used.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid[4] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B, and re-equilibrate for 1.5 min. (Total run time ~6 min)[3] |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3][6] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Simvastatin | Q1: 419.3 m/z -> Q3: 285.2 m/z[5] |

| This compound | Q1: 422.3 m/z -> Q3: 285.2 m/z (or other appropriate fragment) |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

Data Presentation and Performance

Method Performance Characteristics

The method should be validated according to regulatory guidelines (e.g., FDA, ICH M10). Below are typical acceptance criteria and expected performance data.[7]

| Parameter | Typical Range / Acceptance Criteria |

| Linearity Range | 0.1 - 50 ng/mL[3] |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL (Signal-to-Noise > 10) |

| Intra- & Inter-Day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[5][8] |

| Intra- & Inter-Day Accuracy (%RE) | Within ± 15% of nominal (± 20% at LLOQ)[5][8] |

| Extraction Recovery | > 85% and consistent across concentrations[5] |

| Matrix Effect | Monitored and within acceptable limits |

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

Simvastatin Mechanism of Action

This diagram illustrates the inhibitory action of simvastatin on the HMG-CoA reductase enzyme in the cholesterol synthesis pathway.

References

- 1. ClinPGx [clinpgx.org]

- 2. ClinPGx [clinpgx.org]

- 3. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcdr.net [jcdr.net]

- 7. journals.plos.org [journals.plos.org]

- 8. Quantitative analysis of simvastatin and its beta-hydroxy acid in human plasma using automated liquid-liquid extraction based on 96-well plate format and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Simvastatin-d3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting pharmacokinetic (PK) studies of simvastatin using Simvastatin-d3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, offering high accuracy and precision by correcting for variability during sample preparation and analysis.[1][2][3]

Introduction

Simvastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[4][5] It is administered as an inactive lactone prodrug and is rapidly hydrolyzed in vivo to its active β-hydroxy acid form, simvastatin acid.[6] Both simvastatin and simvastatin acid are extensively metabolized, primarily by the cytochrome P450 3A4/5 (CYP3A4/5) enzyme system.[6][7]

Accurate quantification of simvastatin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[8][9] The inclusion of a stable isotope-labeled internal standard, such as this compound, is essential for robust and reliable bioanalytical methods, as it co-elutes with the analyte and experiences similar matrix effects, thereby improving the accuracy of quantification.[2][10]

Metabolic Pathway of Simvastatin

Simvastatin undergoes a series of metabolic transformations in the body. The diagram below illustrates the key steps in its metabolic pathway.

Caption: Metabolic activation and subsequent metabolism of simvastatin.

Experimental Protocols

This section details the protocol for a pharmacokinetic study of simvastatin in rats, utilizing this compound as the internal standard.

Animal Study Protocol

A typical experimental workflow for a preclinical pharmacokinetic study is outlined below.

Caption: General workflow for a preclinical pharmacokinetic study.

Materials:

-

Sprague-Dawley rats (male, 200-250 g)

-

Simvastatin formulation for oral gavage

-

This compound (internal standard)

-

Anticoagulant (e.g., EDTA or heparin)

-

Standard laboratory animal handling and dosing equipment

Procedure:

-

Acclimatization: House animals in a controlled environment for at least one week prior to the study.[3]

-

Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.

-

Dosing: Administer a single oral dose of simvastatin (e.g., 20 mg/kg) via oral gavage.

-

Blood Collection: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately transfer blood samples into tubes containing an anticoagulant. Centrifuge the blood at 4°C to separate the plasma.[11]

-

Sample Storage: Store plasma samples at -80°C until analysis.[3][11]

Sample Preparation and Extraction

This protocol is based on a liquid-liquid extraction (LLE) method, which is effective for extracting simvastatin from plasma.[2][10]

Materials:

-

Rat plasma samples

-

This compound internal standard working solution

-

Tertiary butyl methyl ether (TBME)

-

Acetonitrile

-

Ammonium acetate

-

Microcentrifuge tubes

-

Vortex mixer and centrifuge

-

Nitrogen evaporator

Procedure:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add the this compound internal standard solution.

-

Add 1 mL of TBME to the plasma sample.

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 75:25 v/v acetonitrile:10 mM ammonium acetate).

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are a representative example for the quantification of simvastatin using a deuterated internal standard.[2][10]

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm)[2][10] |

| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (pH 4.5) (75:25, v/v)[2][10] |

| Flow Rate | 0.75 mL/min[10] |

| Injection Volume | 20 µL[10] |

| Column Temperature | 45°C[10] |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2][10] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Simvastatin | 419.3 | 285.2[2][10] |

| Simvastatin-d6 | 425.4 | 199.2[2][10] |

Note: this compound would have a precursor ion of approximately 422.3. The product ion would depend on the position of the deuterium labels and should be optimized experimentally.

Data Presentation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. The table below presents representative pharmacokinetic data for simvastatin following oral administration in dogs.

Table 1: Pharmacokinetic Parameters of Simvastatin in Beagle Dogs (Mean ± SD)

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |

| 20 mg | 25.5 ± 20.1 | 1.5 ± 0.9 | 85.3 ± 65.7 | 2.5 ± 1.1 |

| 80 mg | 102.1 ± 78.9 | 1.8 ± 1.0 | 345.2 ± 250.4 | 2.8 ± 1.3 |

Data adapted from a study in dogs; these values are for illustrative purposes.[12]

Conclusion

This protocol provides a robust framework for the use of this compound in pharmacokinetic studies. The combination of a well-designed animal study, efficient sample preparation, and a sensitive and specific LC-MS/MS method with a deuterated internal standard ensures the generation of high-quality pharmacokinetic data. Such data is indispensable for the successful development and regulatory approval of new drug formulations containing simvastatin.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. unmc.edu [unmc.edu]

- 4. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ClinPGx [clinpgx.org]

- 7. droracle.ai [droracle.ai]

- 8. Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma and Its Application to Pharmacokinetic Study in the Indian Population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Validation of an LC-MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicology and Pharmacokinetics Study of Intradiscal Injection of Simvastatin in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic analysis of two different doses of simvastatin following oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Simvastatin in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis involved in the quantitative determination of simvastatin in human plasma.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of simvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology employs a stable isotope-labeled internal standard, Simvastatin-d3, to ensure high accuracy and precision. The protocol covers plasma sample preparation via liquid-liquid extraction, chromatographic separation, and mass spectrometric detection. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Simvastatin is a widely prescribed lipid-lowering medication that acts by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Accurate measurement of simvastatin concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies. Due to the low plasma concentrations of simvastatin after oral administration, a highly sensitive and selective analytical method is required.[1][2] This application note describes a validated LC-MS/MS method for the reliable quantification of simvastatin in human plasma, utilizing this compound as the internal standard to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

Simvastatin reference standard

-

This compound internal standard (IS)

-

HPLC-grade acetonitrile and methanol

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Methyl tert-butyl ether (MTBE)

-

Human plasma (drug-free, pooled)

-

Ultrapure water

Instrumentation

-

Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm) is suitable for this analysis.[3]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of simvastatin and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the simvastatin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.2, 12, and 30 ng/mL) by spiking drug-free human plasma with the simvastatin working standard solutions.[3]

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 50 µL of the 10 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[1]

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.[2]

-

Vortex to dissolve the residue.

-

Inject a 20 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

| Parameter | Condition |

| Column | Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent |

| Mobile Phase | Acetonitrile : 2 mM Ammonium Acetate with 0.025% Formic Acid (70:30, v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

| Run Time | Approximately 3.5 - 6 minutes |

Mass Spectrometry Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition Simvastatin | m/z 419.3 → 199.0 |

| MRM Transition this compound | m/z 422.3 → 202.0 (inferred) |

| Collision Energy | Optimized for the specific instrument, typically around 20-40 eV |

| Dwell Time | 200 ms |

Method Validation

The analytical method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity

The method demonstrated excellent linearity over a concentration range of 0.25 to 50 ng/mL.[1][4] The calibration curve was constructed by plotting the peak area ratio of simvastatin to the internal standard against the nominal concentration. A weighting factor of 1/x² was applied.

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels on three different days.

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | < 14 | < 10 | 97.5 - 109.5 | 98.3 - 106.6 |

| Medium | < 14 | < 10 | 97.5 - 109.5 | 98.3 - 106.6 |

| High | < 14 | < 10 | 97.5 - 109.5 | 98.3 - 106.6 |

Data synthesized from representative values found in literature.[1][5][6]

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Simvastatin | ~82 | Minimal |

Data synthesized from representative values found in literature.[3]

Stability

Simvastatin stability in plasma was evaluated under various conditions, including short-term bench-top, long-term storage at -20°C, and after three freeze-thaw cycles. The results indicated that simvastatin is stable under these conditions.[2]

Signaling Pathways and Workflows

Simvastatin Mechanism of Action

Caption: Simvastatin inhibits HMG-CoA reductase.

Experimental Workflow

Caption: Sample preparation workflow.

Bioanalytical Method Validation Logic

Caption: Key parameters of method validation.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantitative analysis of simvastatin in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for high-throughput bioanalysis in clinical and research settings. The simple liquid-liquid extraction procedure and short chromatographic run time contribute to the efficiency of this method.

References

- 1. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. jcdr.net [jcdr.net]

- 6. DETERMINATION OF SIMVASTATIN IN HUMAN PLASMA USING LIQUID CHRMATOGRAPHY-MASS SPECTROMETRY | Semantic Scholar [semanticscholar.org]

Application of Simvastatin-d3 in Drug Metabolism and Pharmacokinetics (DMPK) Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Simvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), to its active β-hydroxy acid form and other secondary metabolites.[1][2][3][4] Understanding the metabolic fate and pharmacokinetic profile of simvastatin is crucial for drug development and for predicting potential drug-drug interactions. Stable isotope-labeled internal standards, such as Simvastatin-d3, are indispensable tools in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, providing high accuracy and precision in quantitative DMPK assays.

This document provides detailed protocols for key in vitro DMPK assays—metabolic stability and reaction phenotyping—utilizing this compound as an internal standard for the accurate quantification of simvastatin.

Metabolic Pathway of Simvastatin

Simvastatin is a prodrug that is hydrolyzed to its active form, simvastatin acid. Both simvastatin and simvastatin acid are metabolized by CYP3A4 and CYP3A5.[1] The major metabolic pathways include hydroxylation and the formation of exomethylene and dihydrodiol metabolites.[1][5]

References

- 1. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s. | Semantic Scholar [semanticscholar.org]

- 3. Statins and CYP Interactions [medsafe.govt.nz]

- 4. researchgate.net [researchgate.net]

- 5. Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor [mdpi.com]

Application Notes and Protocols for Cell-Based Assays Utilizing Simvastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is a widely studied compound in drug development for its cholesterol-lowering properties and its pleiotropic effects, including induction of osteogenesis and anti-cancer activities.[1] These application notes provide detailed protocols for key cell-based assays to investigate the efficacy and mechanism of action of Simvastatin.